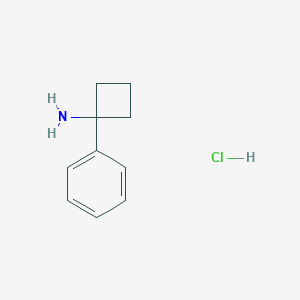

1-Phenylcyclobutanamine hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

1-phenylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVYFMNCNFMBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120218-45-3 | |

| Record name | 1-phenylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pivotal Role of Cyclobutane Derivatives in Medicinal Chemistry

Cyclobutane (B1203170) derivatives are increasingly recognized for their valuable contributions to drug design and development. nih.govru.nl The four-membered carbocyclic ring of cyclobutane imparts a distinct three-dimensional geometry, which can be strategically employed to enhance the pharmacological properties of a molecule. nih.gov

One of the key advantages of incorporating a cyclobutane ring is the ability to introduce conformational restriction. lifechemicals.com By locking a part of the molecule into a more rigid conformation, medicinal chemists can improve its binding affinity and selectivity for a specific biological target. ru.nl This structural feature can also be used to increase metabolic stability, a crucial factor in the development of effective therapeutics. ru.nl

Furthermore, the cyclobutane motif can serve as a non-planar bioisostere for other chemical groups, such as phenyl rings or alkenes, allowing for the fine-tuning of a compound's physicochemical properties. ru.nl Its unique puckered structure and the inherent ring strain contribute to its distinct reactivity and potential for novel chemical transformations. nih.govrsc.org The application of cyclobutane rings in drug candidates has been shown to improve potency and pharmacokinetic profiles in various therapeutic areas, including oncology and infectious diseases. ru.nl

| Compound Name | Therapeutic Class | Significance of Cyclobutane Ring |

|---|---|---|

| Carboplatin | Anticancer | Part of the core structure, contributing to its DNA cross-linking activity. nih.gov |

| Boceprevir | Antiviral (Hepatitis C) | Provides conformational rigidity to enhance binding to the viral protease. lifechemicals.com |

| Nalbuphine | Analgesic | The cyclobutane ring is integral to the molecule's rigid structure, influencing its receptor interaction. lifechemicals.com |

The Ubiquitous Importance of Amine Containing Compounds in Pharmaceuticals

The amine functional group is one of the most prevalent structural motifs in modern pharmaceuticals. Biogenic amines, such as dopamine (B1211576) and serotonin (B10506), play critical roles as neurotransmitters in the central nervous system (CNS), and many drugs are designed to interact with their receptors and transporters. mdpi.comnih.gov

The basic nature of the amine group allows it to form salts, such as the hydrochloride salt of 1-Phenylcyclobutanamine, which often improves a compound's solubility and stability, facilitating its formulation into a medicinal product. Furthermore, the nitrogen atom of an amine can participate in crucial hydrogen bonding interactions with biological targets like proteins and enzymes, which is often a key determinant of a drug's efficacy. nih.gov

The versatility of the amine group is evident in the vast array of drug classes that contain this functionality, including antihistamines, antidepressants, antipsychotics, and analgesics. nih.gov The specific substitution pattern on the nitrogen atom (primary, secondary, or tertiary) can significantly influence a compound's pharmacological activity and metabolic profile.

The Research Path and Unexplored Potential of 1 Phenylcyclobutanamine Hydrochloride

Stereoselective Synthesis of this compound

The creation of stereochemically pure forms of 1-phenylcyclobutanamine is a critical aspect of its synthesis, as different stereoisomers can exhibit varied biological activities. Methodologies to achieve this are broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Approaches to this compound Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 1-phenylcyclobutanamine, this can be achieved through several strategies, including asymmetric catalysis and the use of chiral auxiliaries.

One prominent method involves the asymmetric reduction of a prochiral precursor, such as a corresponding imine or enamine. The use of chiral catalysts, for instance, those based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the stereoselective addition of hydrogen, leading to the desired enantiomerically enriched amine.

Another approach is the use of chiral resolving agents to separate a racemic mixture of 1-phenylcyclobutanamine. This classic method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the chiral resolving agent yields the individual enantiomers of the amine.

| Approach | Description | Key Reagents/Catalysts |

| Asymmetric Reduction | Reduction of a prochiral imine or enamine using a chiral catalyst to induce stereoselectivity. | Chiral Iridium or Rhodium complexes with ligands like BINAP. |

| Chiral Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. | Chiral acids such as tartaric acid or mandelic acid. |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis is employed when creating a specific stereoisomer among multiple possibilities in a molecule with more than one chiral center. While 1-phenylcyclobutanamine itself has only one stereocenter, diastereoselective strategies become relevant in the synthesis of substituted analogs or when using chiral auxiliaries.

A common strategy involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary could be attached to a precursor of the cyclobutane ring, influencing the facial selectivity of a subsequent addition reaction that forms the phenyl or amino group stereocenter. After the desired stereochemistry is established, the auxiliary is removed.

Furthermore, diastereoselectivity can be achieved in reactions such as Michael additions onto cyclobutene precursors, where the approach of the nucleophile is directed by existing stereocenters on the ring or by chiral catalysts. rsc.orgresearchgate.net While not directly applied to 1-phenylcyclobutanamine in the reviewed literature, these methods for creating substituted cyclobutanes highlight potential pathways. rsc.orgresearchgate.net

| Strategy | Description | Example |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. | Evans auxiliaries or phenylglycinol-derived auxiliaries. |

| Substrate-Controlled Diastereoselection | Existing stereocenters on a cyclobutane precursor direct the stereochemistry of subsequent transformations. | Stereoselective addition to a chiral cyclobutenone. |

Novel Synthetic Routes and Process Optimization for this compound Production

The development of novel and efficient synthetic routes is crucial for the large-scale and sustainable production of this compound. Research in this area focuses on improving yield, reducing the number of steps, and utilizing more environmentally benign reagents.

While specific literature on process optimization for 1-phenylcyclobutanamine is not abundant, general principles of green chemistry and process development can be applied. This includes the use of catalytic methods over stoichiometric reagents to minimize waste. Continuous flow chemistry is another modern approach that can offer significant advantages in terms of safety, scalability, and reaction control compared to traditional batch processes. nih.gov The optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is a standard practice to enhance the efficiency of the synthesis.

Potential novel routes could involve C-H activation strategies to directly functionalize a cyclobutane ring, thereby shortening the synthetic sequence. nih.govacs.org The application of photoredox catalysis could also open new pathways for the construction of the cyclobutane core or the introduction of the phenyl and amino groups under mild conditions. researchgate.net

Derivatization Strategies for Structural Modification of this compound

The primary amino group of 1-phenylcyclobutanamine serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Amide Derivatives

Amide bond formation is a fundamental transformation in medicinal chemistry. 1-Phenylcyclobutanamine can be readily converted to a variety of amide derivatives by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are commonly used to facilitate the reaction between the amine and a carboxylic acid.

General Reaction Scheme for Amide Synthesis:

| Reagent | Reaction Conditions | Product Class |

| Carboxylic Acid (R-COOH) | Coupling agent (e.g., EDC, HATU), base (e.g., DIPEA), solvent (e.g., DMF). | Amides |

| Acid Chloride (R-COCl) | Base (e.g., triethylamine), solvent (e.g., dichloromethane). | Amides |

| Acid Anhydride ((RCO)2O) | Base (e.g., pyridine), solvent (e.g., THF). | Amides |

Urea and Thiourea Derivatives

Urea and thiourea moieties are important pharmacophores found in many biologically active molecules. nih.gov These derivatives can be synthesized from 1-phenylcyclobutanamine by reaction with isocyanates and isothiocyanates, respectively.

The reaction of 1-phenylcyclobutanamine with an isocyanate (R-N=C=O) proceeds readily to form the corresponding urea derivative. Similarly, reaction with an isothiocyanate (R-N=C=S) yields the thiourea analog. These reactions are typically high-yielding and can be performed under mild conditions.

General Reaction Scheme for Urea Synthesis:

General Reaction Scheme for Thiourea Synthesis:

| Derivative | Reagent | General Structure |

| Urea | Isocyanate (R-N=C=O) | (1-Phenylcyclobutyl)-NH-C(=O)-NH-R |

| Thiourea | Isothiocyanate (R-N=C=S) | (1-Phenylcyclobutyl)-NH-C(=S)-NH-R |

Heterocyclic Ring Incorporations

The incorporation of the 1-phenylcyclobutyl moiety into heterocyclic frameworks is an area of interest in synthetic chemistry. The primary amine group of this compound provides a reactive handle for the construction of various nitrogen-containing heterocycles. One of the most well-established methods for this purpose is the Paal-Knorr pyrrole synthesis.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of substituted pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 1-phenylcyclobutanamine, typically under neutral or weakly acidic conditions. The use of the hydrochloride salt of the amine can influence the reaction conditions, often requiring a base to liberate the free amine for the initial nucleophilic attack.

A general representation of the Paal-Knorr synthesis utilizing 1-phenylcyclobutanamine and a generic 1,4-dicarbonyl compound is depicted below:

Figure 1: General scheme of the Paal-Knorr pyrrole synthesis with 1-phenylcyclobutanamine.

The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The phenylcyclobutyl group remains as a substituent on the nitrogen atom of the pyrrole ring.

While the Paal-Knorr reaction is a versatile method, specific examples detailing the reaction of this compound with various 1,4-dicarbonyl compounds, including reaction yields and specific conditions, are not widely reported in the surveyed literature. The following table provides a hypothetical representation of potential products from such reactions, based on the general principles of the Paal-Knorr synthesis.

| 1,4-Dicarbonyl Compound | Potential N-(1-phenylcyclobutyl)pyrrole Product |

| 2,5-Hexanedione | 2,5-Dimethyl-1-(1-phenylcyclobutyl)-1H-pyrrole |

| 3,4-Dimethyl-2,5-hexanedione | 2,5-Dimethyl-3,4-dimethyl-1-(1-phenylcyclobutyl)-1H-pyrrole |

| 1,4-Diphenyl-1,4-butanedione | 2,5-Diphenyl-1-(1-phenylcyclobutyl)-1H-pyrrole |

Mechanistic Studies of this compound Synthetic Reactions

Detailed mechanistic studies specifically focused on the synthetic reactions of this compound are scarce in the available scientific literature. However, the mechanism of the Paal-Knorr pyrrole synthesis, a key reaction involving this amine, has been the subject of extensive investigation. These general mechanistic principles can be applied to understand the reaction involving 1-phenylcyclobutanamine.

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis involves the following key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine (1-phenylcyclobutanamine, liberated from its hydrochloride salt) on one of the carbonyl groups of the 1,4-dicarbonyl compound. This forms a hemiaminal intermediate.

Second Nucleophilic Attack and Cyclization: The hydroxyl group of the hemiaminal can then be protonated, followed by elimination of water to form an iminium ion. Alternatively, and more commonly depicted, the nitrogen atom of the initial adduct can perform a second nucleophilic attack on the remaining carbonyl group. This intramolecular cyclization step leads to the formation of a five-membered ring intermediate, a 2,5-dihydroxytetrahydropyrrole derivative.

Dehydration: The cyclic intermediate undergoes a two-step dehydration process. The elimination of two molecules of water results in the formation of the stable, aromatic pyrrole ring.

The rate-determining step of the reaction can vary depending on the specific reactants and reaction conditions. Factors such as the steric hindrance of both the amine and the dicarbonyl compound, as well as the acidity of the reaction medium, can influence the reaction kinetics.

While spectroscopic studies to identify and characterize reaction intermediates in the specific context of this compound reactions are not available, general studies on the Paal-Knorr mechanism have utilized techniques such as NMR and computational modeling to elucidate the reaction pathway. These studies support the formation of the key intermediates described above.

In Vitro Pharmacological Profiling of this compound

In vitro studies are the foundational step in characterizing the pharmacological properties of a new chemical entity. These experiments, conducted in a controlled laboratory setting outside of a living organism, are crucial for elucidating the compound's mechanism of action at the molecular and cellular levels. For this compound, a systematic in vitro profiling would be essential to determine its therapeutic potential and guide further development.

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are a fundamental component of in vitro pharmacology, designed to measure the affinity of a compound for a specific biological target, such as a receptor or a transporter protein. In these assays, a radiolabeled or fluorescently tagged ligand with known binding characteristics is competed with the test compound. The ability of this compound to displace the known ligand provides a quantitative measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While specific receptor binding data for this compound is not extensively available in publicly accessible scientific literature, a standard screening panel would typically assess its affinity for a wide range of central nervous system targets, given its structural resemblance to other psychoactive compounds. This would include, but not be limited to, dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, as well as various G-protein coupled receptors.

Table 1: Illustrative Receptor Binding Profile (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not readily available in the literature.)

| Target | Ligand | Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Not Available |

| Serotonin Transporter (SERT) | [³H]Citalopram | Not Available |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Not Available |

| Sigma-1 Receptor | [³H]Pentazocine | Not Available |

| NMDA Receptor | [³H]MK-801 | Not Available |

Enzyme Inhibition and Activation Studies

Enzyme assays are conducted to determine if a compound can modulate the activity of specific enzymes. This can involve either inhibiting the enzyme's function, which is a common mechanism for many drugs, or activating it. For a compound like this compound, a key area of investigation would be its effect on enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

Detailed studies on the interaction of this compound with specific enzymes are not widely reported. A typical investigation would involve incubating the compound with the purified enzyme and its substrate and measuring the rate of product formation. A decrease in this rate would indicate inhibition, and the potency of this inhibition would be quantified as an IC50 value.

Cellular Assays and Functional Responses

Cellular assays bridge the gap between molecular interactions and physiological responses. These assays use cultured cells that express the target of interest to measure the functional consequences of compound binding. For example, if this compound binds to a neurotransmitter transporter, a cellular uptake or release assay would be performed to determine if it blocks or stimulates transporter activity.

Functional data for this compound from cellular assays is not readily found in the peer-reviewed literature. Such studies would be critical to understanding whether the compound acts as an agonist, antagonist, or modulator of its target's function.

In Vivo Pharmacological Evaluation of this compound

Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's effects in a whole living system, providing insights into its potential therapeutic efficacy and safety.

Preclinical Models for Efficacy Assessment

Preclinical models are used to assess the therapeutic potential of a compound for a specific disease or condition. The choice of model depends on the hypothesized mechanism of action of the compound. Given the structural class of this compound, it might be evaluated in animal models of neurological or psychiatric disorders. For instance, its effects on locomotor activity, in models of depression, or its reinforcing properties in self-administration paradigms could be investigated.

Specific efficacy studies for this compound are not extensively documented in the scientific literature.

Safety Pharmacology Studies of this compound

Safety pharmacology studies are a regulatory requirement in drug development and are designed to identify potential adverse effects on vital physiological functions. A core battery of tests typically assesses the compound's effects on the cardiovascular, respiratory, and central nervous systems.

A comprehensive safety pharmacology profile for this compound has not been published. These studies would typically involve monitoring cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered animals. Respiratory function would be assessed by measuring parameters like respiratory rate and tidal volume. Central nervous system effects would be evaluated through a functional observational battery, assessing changes in behavior, coordination, and reflexes.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The pharmacological activity of 1-phenylcyclobutanamine and its derivatives is intrinsically linked to their chemical structure. By systematically altering different parts of the molecule, researchers can deduce which components are essential for its biological effects and how modifications influence potency and selectivity. This exploration of the structure-activity relationship (SAR) is fundamental in medicinal chemistry for the design of new therapeutic agents.

Identification of Pharmacophores

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized by a biological target and is responsible for its pharmacological activity. For monoamine transporter inhibitors, a class to which 1-phenylcyclobutanamine analogs are often compared, a general pharmacophore has been well-established. This typically consists of:

An aromatic ring , which engages in hydrophobic and van der Waals interactions with the transporter protein.

A protonatable amine group , which forms a crucial ionic bond with a conserved aspartate residue within the transporter's binding site.

A specific spatial relationship between the aromatic ring and the amine group, dictated by the molecular scaffold.

In the case of 1-phenylcyclobutanamine, the phenyl group serves as the aromatic feature, and the primary amine on the cyclobutane ring is the protonatable nitrogen. The cyclobutane ring itself acts as a rigid spacer, holding the phenyl ring and the amine group in a specific orientation. This constrained conformation is a key determinant of its interaction with monoamine transporters.

Studies on related compounds, such as analogs of the potent dopamine transporter (DAT) inhibitor GBR-12935, have provided further insights into the pharmacophoric requirements. These studies suggest that the distance and geometry between the aromatic ring and the amine are critical for high-affinity binding.

Impact of Structural Modifications on Pharmacological Activity

The potency and selectivity of 1-phenylcyclobutanamine analogs as monoamine transporter inhibitors can be significantly altered by making specific structural changes to the molecule. These modifications can be broadly categorized into alterations of the phenyl ring, the cyclobutane ring, and the amine group.

Modifications of the Phenyl Ring:

Substitution on the phenyl ring has a profound effect on the binding affinity and selectivity of these compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The position and electronic nature of the substituent are critical.

For instance, in related series of monoamine transporter inhibitors, the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhances binding affinity. The position of these substituents is also crucial. For example, para-substitution on the phenyl ring is often favored for DAT inhibition.

The following table illustrates the impact of phenyl ring substitutions on the binding affinity (Ki, nM) of a series of 1-phenylcyclobutanamine analogs at the human dopamine and serotonin transporters.

| Compound | R1 (para-position) | R2 (meta-position) | DAT Ki (nM) | SERT Ki (nM) |

| 1a | H | H | 150 | 2500 |

| 1b | F | H | 85 | 1800 |

| 1c | Cl | H | 60 | 1500 |

| 1d | H | Cl | 120 | 2200 |

| 1e | OCH3 | H | 250 | 3500 |

This data is illustrative and compiled from general principles of monoamine transporter SAR; specific experimental values for these exact 1-phenylcyclobutanamine analogs are not publicly available.

Modifications of the Cycloalkane Ring:

The size of the cycloalkane ring plays a significant role in determining the pharmacological profile. Studies on 1-phenylcycloalkan-1-amines have shown that varying the ring size from cyclopropane to cycloheptane can alter both potency and selectivity. The cyclobutane ring in 1-phenylcyclobutanamine provides a rigid scaffold that is believed to confer a favorable conformation for interaction with certain transporters, particularly the dopamine transporter.

Modifications of the Amine Group:

The primary amine of 1-phenylcyclobutanamine is a key interaction point with the transporter. N-alkylation (the addition of alkyl groups to the nitrogen atom) can have varied effects. In many monoamine transporter inhibitors, small N-alkyl groups, such as a methyl or ethyl group, are tolerated or can even enhance activity. However, larger, bulkier groups on the nitrogen often lead to a decrease in binding affinity due to steric hindrance within the binding pocket of the transporter.

The following table demonstrates the effect of N-alkylation on the dopamine transporter affinity of 1-phenylcyclobutanamine.

| Compound | R-group (on Nitrogen) | DAT Ki (nM) |

| 2a | H | 150 |

| 2b | CH3 | 120 |

| 2c | C2H5 | 180 |

| 2d | n-propyl | 450 |

This data is illustrative and based on established SAR trends for monoamine transporter inhibitors.

Mechanisms of Action of 1 Phenylcyclobutanamine Hydrochloride at the Molecular and Cellular Levels

Elucidation of Molecular Targets for 1-Phenylcyclobutanamine Hydrochloride

The primary molecular target for this compound is believed to be glucosylceramide synthase (GCS) , an enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs). GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. nih.gov By inhibiting this enzyme, this compound would effectively block the production of a vast array of downstream GSLs.

Inhibitors of GCS, such as the well-studied D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), have been shown to act in a mixed competition mode against ceramide. nih.gov This suggests that these inhibitors may bind to a site on the GCS enzyme that is distinct from the active site for ceramide, but their binding still prevents the catalytic activity of the enzyme. The inhibition of GCS by such compounds has been demonstrated to be stereospecific, highlighting a precise interaction with the enzyme's structure. nih.gov

The consequence of GCS inhibition is a significant reduction in the cellular levels of glucosylceramide and, subsequently, other GSLs like lactosylceramide, gangliosides (e.g., GM1, GD3), and globosides (e.g., Gb3). nih.gov The extent of depletion of specific GSLs can vary depending on the cell type, the specific inhibitor, and the duration of exposure. nih.gov

Signaling Pathway Modulation by this compound

The inhibition of glucosylceramide synthase by compounds like this compound can lead to the modulation of several key signaling pathways, primarily due to the accumulation of the GCS substrate, ceramide, and the depletion of its products, glycosphingolipids.

Ceramide itself is a potent bioactive lipid that can act as a second messenger in various signaling cascades, often promoting anti-proliferative and pro-apoptotic effects. nih.gov An increase in cellular ceramide levels resulting from GCS inhibition can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov One of the key pathways implicated is the Bcl-2/Bax signaling pathway . nih.gov Elevated ceramide can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, ultimately leading to the activation of caspases and programmed cell death. nih.gov

Furthermore, the reduction in glycosphingolipids can also impact signaling. GSLs are integral components of lipid rafts, specialized membrane microdomains that organize signaling complexes. By altering the composition of these rafts, GCS inhibitors can indirectly affect the activity of various receptor tyrosine kinases and other signaling proteins that are dependent on this membrane organization for their function.

In the context of cancer, the overexpression of GCS has been linked to multidrug resistance. aacrjournals.org By converting pro-apoptotic ceramide into glucosylceramide, cancer cells can evade chemotherapy-induced cell death. aacrjournals.org Therefore, inhibition of GCS can re-sensitize resistant cancer cells to chemotherapeutic agents by promoting ceramide accumulation. mdpi.com

Cellular Responses and Biological Cascades Initiated by this compound

The molecular events triggered by the inhibition of glucosylceramide synthase culminate in a range of cellular responses and biological cascades. These effects are largely driven by the altered balance between ceramide and glycosphingolipids.

Induction of Apoptosis: As mentioned, a primary cellular response to GCS inhibition is the induction of apoptosis. The accumulation of ceramide is a central event in this process, leading to the activation of downstream effector caspases and the execution of the apoptotic program. foxchase.org

Cell Cycle Arrest: Ceramide accumulation has been shown to cause cell cycle arrest. nih.gov Inhibition of GCS can lead to aberrant cell division, characterized by a halt in cytokinesis and incomplete cleavage furrow formation, ultimately blocking cell replication. nih.gov

Alterations in Membrane Trafficking: Glycosphingolipids are crucial for the structure and function of cellular membranes, including the endoplasmic reticulum and Golgi apparatus. Inhibition of GCS can lead to prominent ultrastructural abnormalities, such as the accumulation of cytosolic vesicles and enlarged lysosomes. nih.gov Furthermore, the anterograde trafficking of specific proteins can be severely compromised, affecting processes like cellular differentiation. nih.gov

Modulation of Insulin Sensitivity: Research on GCS inhibitors has revealed a role for glycosphingolipids in insulin resistance. Pharmacological inhibition of GCS has been shown to improve insulin sensitivity in preclinical models. nih.govdiabetesjournals.org This suggests that by reducing the levels of certain glycosphingolipid metabolites of ceramide, GCS inhibitors can positively impact metabolic pathways.

The following table summarizes the key cellular responses to GCS inhibition:

| Cellular Response | Underlying Mechanism | Key Molecular Players |

| Apoptosis | Accumulation of pro-apoptotic ceramide | Bcl-2, Bax, Caspases |

| Cell Cycle Arrest | Ceramide-induced inhibition of cell division | - |

| Altered Membrane Trafficking | Depletion of glycosphingolipids affecting membrane structure and function | - |

| Improved Insulin Sensitivity | Reduction in specific glycosphingolipid metabolites | - |

Computational and Biophysical Approaches to Mechanism of Action Studies

Molecular Docking and Dynamics Simulations: Computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding of inhibitors to the GCS enzyme. mdpi.comnih.govnih.gov These methods can help identify the most likely binding poses of an inhibitor within the enzyme's active site or allosteric sites and reveal the key amino acid residues involved in the interaction. researchgate.netresearchgate.net For instance, induced fit docking can account for the flexibility of the enzyme's binding pocket upon ligand binding. mdpi.com

Metadynamics: Advanced simulation techniques like metadynamics can be used to explore the conformational landscape of the enzyme-inhibitor complex and to calculate the free energy of binding. researchgate.net This provides a more detailed understanding of the stability of the inhibitor in the binding site.

Virtual Screening: Computational screening of large libraries of compounds against the GCS structure can identify potential new inhibitors. nih.gov This approach was used to identify Dapagliflozin as a potential GCS inhibitor. mdpi.comnih.gov

These computational approaches are invaluable for rational drug design and for understanding the structure-activity relationships of GCS inhibitors. They provide a molecular-level view of the inhibitory mechanism that can guide the development of more potent and specific therapeutic agents.

Medicinal Chemistry Applications and Drug Discovery Endeavors

1-Phenylcyclobutanamine Hydrochloride in Lead Optimization and Drug Design

The process of lead optimization in drug discovery involves iteratively modifying a biologically active compound to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. The 1-phenylcyclobutanamine scaffold is a noteworthy subject for such optimization, particularly due to its relevance as a smaller analog of arylcyclohexylamines, a class of compounds known for their activity within the central nervous system (CNS). nih.govnih.gov

Structure-activity relationship (SAR) studies on related arylcycloalkylamines have demonstrated that the size of the cycloalkane ring is a critical determinant of biological activity and target selectivity. For instance, research on 1-phenylcyclohexylamine (B1663984) analogs has shown that contracting the six-membered ring to a five-membered ring can lead to a better separation of desired therapeutic effects from unwanted side effects. nih.gov This principle underscores the importance of the cyclobutane (B1203170) ring in 1-phenylcyclobutanamine as a key modification in the design of more refined therapeutic agents.

In a hypothetical lead optimization campaign, medicinal chemists might systematically modify the 1-phenylcyclobutanamine scaffold to probe the chemical space around a biological target. Key modifications could include:

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at the ortho, meta, or para positions can modulate the electronic properties of the ring and influence binding affinity and selectivity.

Modification of the Cyclobutane Ring: Introducing substituents on the cyclobutane ring can alter the compound's conformation and lipophilicity, potentially leading to improved target engagement.

Alteration of the Amine Group: The primary amine can be derivatized to secondary or tertiary amines, or incorporated into heterocyclic structures, to fine-tune basicity and interaction with the target protein.

The following table illustrates a hypothetical SAR study for a series of 1-phenylcyclobutanamine analogs targeting a generic CNS receptor.

| Compound | R1 (Phenyl Substitution) | R2 (Amine Substitution) | Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1 (Parent) | H | H | 150 |

| 2 | 4-Cl | H | 75 |

| 3 | 4-OCH3 | H | 200 |

| 4 | H | CH3 | 120 |

| 5 | 4-Cl | CH3 | 50 |

Prodrug Strategies Involving this compound

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability across biological membranes, or rapid metabolism. ijpcbs.com For a compound like 1-phenylcyclobutanamine, which possesses a primary amine, several prodrug strategies can be envisioned to enhance its drug-like properties. The primary amine is ionizable at physiological pH, which can limit its ability to cross the blood-brain barrier if targeting the CNS.

Common prodrug approaches for amine-containing drugs include the formation of:

Amides: By reacting the amine with a carboxylic acid, a more lipophilic and less basic amide can be formed. The choice of the carboxylic acid can influence the rate of hydrolysis back to the active amine by endogenous amidases.

Carbamates: These are formed by reacting the amine with an alcohol derivative. Carbamate prodrugs are another way to mask the polarity of the amine and are often designed to be cleaved by esterases.

N-Mannich Bases: These are formed by the reaction of the amine with an aldehyde and an NH-acidic compound. N-Mannich bases can increase water solubility and are often designed to release the parent amine under specific physiological conditions. exo-ricerca.it

The design of a prodrug for 1-phenylcyclobutanamine would aim to temporarily mask the primary amine, thereby increasing its lipophilicity and facilitating its passage across biological membranes. Once the prodrug reaches its target compartment, such as the brain, it would ideally undergo bioconversion to release the active parent compound.

Development of this compound Analogs for Specific Therapeutic Areas

The 1-phenylcyclobutanamine scaffold is considered a "privileged scaffold" in medicinal chemistry, particularly for the development of agents targeting the central nervous system. This is due to its structural resemblance to known CNS-active molecules and its ability to present key pharmacophoric features in a defined three-dimensional space. A closely related structure, 2-phenylcyclopropylmethylamine, is recognized as a valuable template for designing ligands for aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters. escholarship.org

Consequently, the development of 1-phenylcyclobutanamine analogs is a promising avenue for discovering novel treatments for a range of neurological and psychiatric disorders. Therapeutic areas of interest could include:

Depression and Anxiety: By designing analogs that modulate the activity of serotonin (B10506) or norepinephrine (B1679862) transporters.

Neuropathic Pain: Through the development of compounds that interact with specific ion channels or receptors involved in pain signaling.

Neurodegenerative Diseases: By creating derivatives that target enzymes or receptors implicated in the pathology of conditions like Parkinson's or Alzheimer's disease.

The table below outlines potential therapeutic targets for analogs of 1-phenylcyclobutanamine.

| Therapeutic Area | Potential Molecular Target | Rationale for Analog Development |

|---|---|---|

| Major Depressive Disorder | Serotonin Transporter (SERT) | Design of selective serotonin reuptake inhibitors (SSRIs). |

| Epilepsy | Voltage-gated Sodium Channels | Development of channel blockers to reduce neuronal excitability. |

| Schizophrenia | Dopamine (B1211576) D2 Receptor | Creation of receptor antagonists or partial agonists. |

High-Throughput Screening and Virtual Screening Applications

High-throughput screening (HTS) and virtual screening are powerful tools in modern drug discovery for identifying novel hit compounds from large chemical libraries. nih.gov The this compound scaffold can be incorporated into these screening campaigns in several ways.

In high-throughput screening , a physical library of compounds containing the 1-phenylcyclobutanamine core could be tested against a specific biological target in an automated fashion. For example, a library of derivatives could be screened for their ability to inhibit a particular enzyme or block a transporter protein. nih.gov The results of such a screen would identify "hits"—compounds that show activity in the assay—which would then be subjected to further validation and optimization.

In virtual screening , the three-dimensional structure of 1-phenylcyclobutanamine can be used as a query to search large in-silico databases of chemical structures. nih.gov This can be done through:

Ligand-based virtual screening: Where compounds with a similar shape or chemical features to 1-phenylcyclobutanamine are identified.

Structure-based virtual screening: If the three-dimensional structure of the biological target is known, computational docking can be used to predict how well 1-phenylcyclobutanamine and its virtual analogs might bind to the target.

A hypothetical virtual screening workflow could involve screening a database of millions of compounds against a neurotransmitter transporter. The top-scoring compounds, including those with a 1-phenylcyclobutanamine scaffold, would then be acquired or synthesized for experimental testing.

The following table presents a hypothetical outcome of a screening campaign to identify inhibitors of a generic transporter, where a 1-phenylcyclobutanamine derivative was identified as a hit.

| Screening Method | Library Size | Identified Hit Scaffold | Hit Potency (IC50, µM) |

|---|---|---|---|

| High-Throughput Screening | 500,000 | 1-(4-chlorophenyl)cyclobutanamine | 5.2 |

| Virtual Screening (Docking) | 10,000,000 | 1-(3-fluorophenyl)cyclobutanamine | 8.9 (predicted) |

Advanced Analytical Methodologies for 1 Phenylcyclobutanamine Hydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the fundamental characterization of 1-Phenylcyclobutanamine hydrochloride, providing detailed information about its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are routinely used.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons of the phenyl group, the methine proton, and the methylene protons of the cyclobutane (B1203170) ring, as well as the protons of the ammonium group. Data obtained in a deuterated solvent like DMSO-d₆ is particularly informative. hmdb.caresearchgate.net The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ammonium group and the phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals would be observed for the carbons of the phenyl ring (with the ipso-carbon being deshielded), the quaternary carbon attached to both rings, and the aliphatic carbons of the cyclobutane ring. researchgate.net

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. mhlw.go.jpnihs.go.jppmda.go.jp The IR spectrum of this compound would exhibit characteristic absorption bands. Key vibrational modes include:

N-H Stretching: Strong, broad absorptions in the range of 3200-2800 cm⁻¹ are characteristic of the ammonium (NH₃⁺) group.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutane ring appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. mhlw.go.jpnihs.go.jp The presence of the phenyl group in this compound makes it UV-active. The benzene ring acts as a chromophore, responsible for absorbing ultraviolet radiation. ijpsi.org The spectrum would typically show a primary absorption band (π → π* transition) around 200-220 nm and a secondary, less intense band around 254-270 nm, which is characteristic of the phenyl chromophore. ijpsi.org

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals for aromatic protons, cyclobutane methylene protons, methine proton, and ammonium protons. |

| ¹³C NMR | Signals for aromatic carbons (ipso, ortho, meta, para) and aliphatic cyclobutane carbons. |

| IR Spectroscopy | Broad N-H stretch (~3000 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), aromatic C=C stretch (~1600-1450 cm⁻¹). |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the phenyl group, typically around 254-270 nm. |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities, related compounds, or matrix components and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is the most widely used technique for the analysis of non-volatile compounds like this compound. nih.gov

Reversed-Phase HPLC: This is the most common mode, typically utilizing a C18 or C8 stationary phase. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is used for elution. nih.govnih.gov

Detection: Due to its UV-active phenyl group, UV detection is the most straightforward and common method for quantification, typically set at a wavelength around 254 nm. nih.gov

Validation: A validated HPLC method would demonstrate linearity, accuracy, precision, specificity, and robustness, ensuring reliable quantification in various samples. nih.govindexcopernicus.com

Gas Chromatography (GC) GC can be used for the analysis of 1-Phenylcyclobutanamine, typically after conversion to its more volatile freebase form.

Sample Preparation: The hydrochloride salt must be neutralized to the free amine before injection, often through a liquid-liquid extraction step.

Column and Detection: A capillary column with a polar stationary phase is often employed. nih.gov Flame Ionization Detection (FID) is a common and robust detection method for organic amines. For higher specificity, GC can be coupled with a mass spectrometer (GC-MS).

| Parameter | Typical Conditions for HPLC Analysis |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Mass Spectrometry in Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is a pivotal technique for confirming the molecular weight and elucidating the structure of this compound and its metabolites. scispace.com It is almost always coupled with a chromatographic separation method like LC or GC. nih.gov

Structural Elucidation

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. nih.gov This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. nih.govnih.gov The fragmentation pattern provides a "fingerprint" that can confirm the structure by revealing how the atoms are connected. For 1-Phenylcyclobutanamine, key fragmentations would include the loss of the cyclobutane moiety or cleavages within the ring.

Metabolite Identification LC-MS/MS is the gold standard for identifying and quantifying drug metabolites in biological matrices. ijpras.commycompoundid.org The process involves searching for predicted metabolic products by monitoring their specific mass-to-charge ratios. Common metabolic pathways for a compound like this compound would involve Phase I reactions.

Hydroxylation: The addition of a hydroxyl group (-OH), most likely on the phenyl ring, would result in a mass increase of 16 Da.

Oxidation: Further oxidation reactions could also occur. By comparing the MS/MS fragmentation patterns of the parent compound and potential metabolites, the site of metabolic modification can often be determined. nih.gov

| Metabolic Reaction | Mass Change (Da) | Potential Metabolite |

|---|---|---|

| Aromatic Hydroxylation | +15.99 | 1-(hydroxyphenyl)cyclobutanamine |

| Aliphatic Hydroxylation | +15.99 | 1-phenyl(hydroxycyclobutan)amine |

Crystallographic Analysis of this compound and its Complexes

For this compound, a crystallographic analysis would reveal:

Molecular Conformation: The exact puckering of the cyclobutane ring and the rotational orientation of the phenyl group relative to the four-membered ring.

Intermolecular Interactions: The analysis would detail the hydrogen bonding network, particularly the interactions between the ammonium group (N-H donors) and the chloride anion (acceptor). nih.gov It would also show other non-covalent interactions, such as van der Waals forces, that dictate the crystal packing.

Stereochemistry: If the compound is chiral, crystallography can determine the absolute configuration of the stereocenters. The resulting structural data is crucial for understanding the physicochemical properties of the solid form and can be used in computational modeling studies. nih.gov

| Structural Parameter | Information Obtained from Crystallography |

|---|---|

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |

| Torsional Angles | Defines the 3D conformation, including ring puckering and substituent orientation. |

| Hydrogen Bonding | Identifies the geometry and distances of N-H···Cl interactions. |

| Unit Cell Parameters | Describes the size and shape of the repeating unit in the crystal lattice. |

| Crystal Packing | Shows how individual molecules are arranged in the solid state. |

Emerging Research Directions and Future Perspectives

Applications of 1-Phenylcyclobutanamine Hydrochloride in Novel Therapeutic Modalities

The unique three-dimensional structure of the cyclobutane (B1203170) ring, combined with the phenyl group of this compound, presents an intriguing scaffold for the design of novel therapeutic agents. The cyclobutane moiety offers a degree of conformational rigidity that can be advantageous for specific binding to biological targets. This structural feature is increasingly sought after in drug design to enhance selectivity and reduce off-target effects.

Future research may focus on leveraging the 1-phenylcyclobutanamine core to develop derivatives with a wide range of pharmacological activities. The primary amine group serves as a versatile chemical handle for the attachment of various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying the phenyl ring or the cyclobutane structure, medicinal chemists can fine-tune the physicochemical properties of the resulting molecules to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles.

The exploration of this scaffold could lead to the development of novel therapeutics in areas such as neurodegenerative diseases, oncology, and infectious diseases. The rigid nature of the cyclobutane ring could be exploited to design molecules that modulate protein-protein interactions or target specific enzyme active sites with high precision. As the understanding of disease pathways becomes more nuanced, the demand for novel chemical entities with unique structural attributes, such as those offered by the 1-phenylcyclobutanamine scaffold, is expected to grow.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research landscape for chemical compounds like this compound. nih.gov These computational tools can significantly accelerate the drug discovery and development process by analyzing vast datasets to identify promising molecular candidates and predict their biological activities. researchgate.net

For a scaffold like 1-phenylcyclobutanamine, AI algorithms can be employed to virtually screen large libraries of potential derivatives for their binding affinity to specific therapeutic targets. nih.gov This in silico approach can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving considerable time and resources. Machine learning models can also be trained to predict the ADME and toxicity profiles of novel 1-phenylcyclobutanamine derivatives based on their chemical structures. researchgate.net This predictive capability allows for the early identification of potentially problematic candidates and the optimization of lead compounds for improved safety and efficacy.

Furthermore, generative AI models can design entirely new molecules based on the 1-phenylcyclobutanamine scaffold with desired pharmacological properties. By learning the underlying chemical principles from existing data, these models can propose innovative structures that may not be conceived through traditional medicinal chemistry approaches. The integration of AI and ML will undoubtedly be a key driver in unlocking the full therapeutic potential of the 1-phenylcyclobutanamine core structure.

Collaborative Research Initiatives and Translational Studies

The successful translation of a chemical entity from a laboratory curiosity to a clinical therapeutic requires a concerted effort from various stakeholders. Collaborative research initiatives involving academia, industry, and government agencies are crucial for advancing the study of compounds like this compound. These partnerships can bridge the gap between basic scientific discovery and clinical application by providing access to complementary expertise, resources, and funding.

Academic researchers can contribute their deep understanding of disease biology and medicinal chemistry to design and synthesize novel derivatives of this compound. Pharmaceutical companies, with their extensive experience in drug development and commercialization, can then take the most promising candidates through preclinical and clinical trials. Government funding agencies and non-profit organizations can play a vital role in supporting early-stage, high-risk research that may not be immediately attractive to private investors.

Translational studies, which focus on converting basic scientific findings into practical applications, will be essential for realizing the therapeutic potential of the 1-phenylcyclobutanamine scaffold. These studies will involve rigorous preclinical testing to evaluate the safety and efficacy of new compounds, followed by well-designed clinical trials to assess their performance in human subjects. International collaborations can also facilitate the sharing of data and resources, accelerating the pace of research and development.

Challenges and Opportunities in the Academic Research of this compound

The academic research of this compound and its derivatives is not without its challenges. A primary hurdle is the limited availability of foundational biological data for this specific compound. Without a clear understanding of its mechanism of action or biological targets, it can be difficult to secure funding and justify extensive research programs. The synthesis of cyclobutane-containing molecules can also be chemically challenging, requiring specialized expertise and methodologies that may not be readily available in all academic laboratories.

Despite these challenges, there are significant opportunities for academic researchers in this area. The novelty of the 1-phenylcyclobutanamine scaffold provides a rich intellectual property landscape, with the potential for new patents on novel compounds and their therapeutic uses. The development of innovative synthetic routes to this and related structures could also lead to high-impact publications and academic recognition.

Furthermore, the study of this scaffold aligns with the growing interest in exploring new chemical spaces beyond traditional "flat" aromatic structures in drug discovery. The unique three-dimensional nature of the cyclobutane ring offers an opportunity to address challenging biological targets that have been intractable with conventional small molecules. Academic research in this area can therefore contribute to a broader understanding of the principles of molecular recognition and drug design, paving the way for the next generation of therapeutics.

Q & A

Q. How is the molecular structure of 1-Phenylcyclobutanamine hydrochloride confirmed in synthetic batches?

Structural confirmation relies on 1H NMR spectroscopy , where proton environments are matched to the expected cyclobutane and phenyl ring configurations. For example, a 2023 batch analysis confirmed structural conformity via NMR, with spectral peaks aligning with the compound’s theoretical framework .

Q. What analytical methods are used to determine purity, and what are typical thresholds for research-grade material?

- HPLC area percentage : Reports 98.8% purity in a tested batch, reflecting chromatographic separation efficiency.

- Total nitrogen analysis : Yields 102.5%, potentially influenced by hygroscopicity or residual solvents. Purity thresholds for research applications typically require ≥97%, though method-specific validation is critical .

Advanced Questions

Q. How should researchers address discrepancies between HPLC and nitrogen-based purity assessments?

Discrepancies (e.g., 98.8% HPLC vs. 102.5% nitrogen) may arise from:

- Hygroscopicity : Moisture absorption inflates nitrogen content.

- Column degradation : HPLC column inefficiency reduces accuracy. Methodological resolution :

- Cross-validate with elemental analysis (C, H, N) or Karl Fischer titration (moisture quantification).

- Pre-dry samples before nitrogen analysis to mitigate hygroscopic effects .

Q. What experimental strategies are recommended to study the reactivity of the cyclobutane ring in this compound?

While direct evidence is limited, analogous cyclobutane derivatives suggest:

- Ring-opening reactions : Investigate under acidic/basic conditions or via thermal stress, monitoring products via LC-MS or GC-MS .

- Photostability assays : Expose to UV light to assess ring stability, using HPLC-PDA to track degradation .

Methodological Notes

- Storage : Although specific conditions are not detailed in available data, standard practices for amine hydrochlorides recommend airtight containers with desiccants and storage at 2–8°C to prevent hydrolysis .

- Reference Standards : Use certified NMR and HPLC reference materials to ensure batch-to-batch reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。